molecular formula C9H10N2O3 B1664885 4-Aminohippuric acid CAS No. 61-78-9

4-Aminohippuric acid

Cat. No.: B1664885
CAS No.: 61-78-9
M. Wt: 194.19 g/mol
InChI Key: HSMNQINEKMPTIC-UHFFFAOYSA-N
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Description

Aminohippuric acid, also known as para-aminohippuric acid, is a derivative of hippuric acid. It is primarily used as a diagnostic agent in medical tests involving the kidney, particularly for measuring renal plasma flow. This compound is an amide derivative of the amino acid glycine and para-aminobenzoic acid .

Mechanism of Action

Target of Action

Aminohippuric acid, also known as PAH, primarily targets the renal glomeruli and proximal tubules in the kidneys . These structures play a crucial role in the filtration and secretion of substances from the blood, respectively .

Mode of Action

Aminohippuric acid is filtered by the renal glomeruli and actively secreted into the urine by the proximal tubules . This interaction allows for the measurement of the amount of the drug in the urine, which can be used to determine the functional capacity and effective renal plasma flow .

Biochemical Pathways

Its utility extends beyond diagnostic applications, touching various aspects of biochemical research and therapeutic interventions .

Pharmacokinetics

The pharmacokinetics of aminohippuric acid involve its filtration by the renal glomeruli and secretion into the urine by the proximal tubules . At low plasma concentrations, an average of 90 percent of aminohippuric acid is cleared by the kidneys from the renal bloodstream in a single circulation . This makes it ideally suited for the measurement of effective renal plasma flow (ERPF) since it has a high clearance and is essentially non-toxic at the plasma concentrations reached with recommended doses .

Result of Action

The primary result of aminohippuric acid’s action is the ability to measure the effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . By measuring the amount of the drug in the urine, it is possible to determine these key renal function parameters .

Action Environment

The action of aminohippuric acid is influenced by the environment within the kidneys, particularly the renal glomeruli and proximal tubules where the compound is filtered and secreted . .

Biochemical Analysis

Biochemical Properties

Aminohippuric acid plays a significant role in biochemical reactions, especially in the context of renal function. It is both filtered and secreted by the kidneys, making it an effective marker for renal plasma flow . Aminohippuric acid interacts with various enzymes and proteins in the kidney, including organic anion transporters. These transporters facilitate the movement of aminohippuric acid from the bloodstream into the urine . The interaction between aminohippuric acid and these transporters is crucial for its diagnostic utility.

Cellular Effects

Aminohippuric acid influences various cellular processes, particularly in renal cells. It affects cell function by interacting with transport proteins in the renal tubules, which are responsible for the secretion and reabsorption of various substances . Aminohippuric acid does not significantly impact cell signaling pathways or gene expression in other cell types, as its primary function is related to renal diagnostics.

Molecular Mechanism

The molecular mechanism of aminohippuric acid involves its binding to organic anion transporters in the kidney. These transporters actively secrete aminohippuric acid into the renal tubules, facilitating its excretion in the urine . This process is essential for measuring renal plasma flow, as it allows for the assessment of kidney function based on the clearance of aminohippuric acid from the bloodstream.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminohippuric acid are observed over time to assess its stability and degradation. Aminohippuric acid is stable when administered intravenously and is rapidly cleared from the bloodstream by the kidneys . Long-term studies have shown that aminohippuric acid does not accumulate in the body and is efficiently excreted, making it a reliable diagnostic agent for repeated use.

Dosage Effects in Animal Models

The effects of aminohippuric acid vary with different dosages in animal models. At low doses, aminohippuric acid is effectively cleared by the kidneys without any adverse effects . At high doses, there may be a saturation of the transporters, leading to reduced clearance and potential toxicity. Studies have shown that the optimal dosage for diagnostic purposes is one that ensures complete clearance without overwhelming the renal transport capacity.

Metabolic Pathways

Aminohippuric acid is involved in metabolic pathways related to renal excretion. It interacts with enzymes and cofactors that facilitate its transport and secretion in the kidneys . The primary metabolic pathway for aminohippuric acid involves its filtration by the glomeruli and active secretion by the proximal tubules, ensuring its efficient removal from the bloodstream.

Transport and Distribution

Aminohippuric acid is transported and distributed within cells and tissues primarily through organic anion transporters in the kidneys . These transporters are responsible for moving aminohippuric acid from the blood into the renal tubules, where it is excreted in the urine. The distribution of aminohippuric acid is largely confined to the renal system, with minimal accumulation in other tissues.

Subcellular Localization

The subcellular localization of aminohippuric acid is primarily within the renal tubules, where it is actively secreted by transport proteins . There are no specific targeting signals or post-translational modifications that direct aminohippuric acid to other cellular compartments, as its function is predominantly related to renal excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminohippuric acid typically begins with benzoyl chloride, which reacts with glycine in a controlled environment. This reaction is a classic example of acylation, where the benzoyl group is transferred to the amino acid, forming hippuric acid as an intermediate product. The next crucial step involves the nitration of hippuric acid, introducing a nitro group into the benzene ring. This is followed by the reduction of the nitro group to an amino group, yielding aminohippuric acid. The final stage is purification to remove any unreacted starting materials, by-products, or impurities .

Industrial Production Methods

In industrial settings, the production of aminohippuric acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Aminohippuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of aminohippuric acid, which can be used for further chemical synthesis or as intermediates in pharmaceutical applications .

Scientific Research Applications

Aminohippuric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminohippuric acid is unique due to its high renal clearance rate and its ability to provide accurate measurements of renal plasma flow. Unlike inulin, which is only filtered by the glomeruli, aminohippuric acid is both filtered and secreted, making it a more comprehensive diagnostic tool .

Properties

IUPAC Name

2-[(4-aminobenzoyl)amino]acetic acid
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InChI

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)
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InChI Key

HSMNQINEKMPTIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
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DSSTOX Substance ID

DTXSID7022590
Record name Aminohippuric acid
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Molecular Weight

194.19 g/mol
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Physical Description

White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline], Solid
Record name p-Aminohippuric acid
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Solubility

Slightly soluble, SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/, 1 G SOL IN 45 ML WATER, SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL, PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP, For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page., 13 mg/mL
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Vapor Pressure

0.00000004 [mmHg]
Record name p-Aminohippuric acid
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Mechanism of Action

Aminohippurate is filtered by the renal glomeruli and secreted into the urine by the proximal tubules. By measuring the amount of drug in the urine it is possible to determine functional capacity and effective renal plasma flow., P-AMINOHIPPURATE (PAH) IS PROTOTYPE FOR AN AGENT EXCRETED BY ORGANIC ACID TRANSPORT SYSTEM...LOCATED IN PROXIMAL CONVOLUTED TUBULES...PROTEIN-BOUND TOXICANTS ARE FULLY AVAIL FOR ACTIVE TRANSPORT. /PROCESS HAS/...ALL CHARACTERISTICS OF ACTIVE TRANSPORT SYSTEM; THEREFORE VARIOUS COMPD COMPETE WITH ONE ANOTHER FOR SECRETION.
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Color/Form

NEEDLES FROM HOT WATER, PRISMS FROM WATER, WHITE, CRYSTALLINE POWDER

CAS No.

61-78-9, 94-16-6
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Melting Point

199-200 °C, 198-199 °C, 198.5 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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